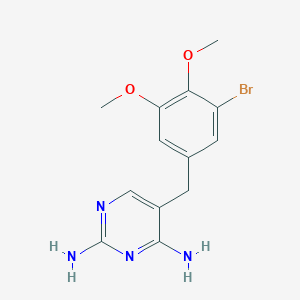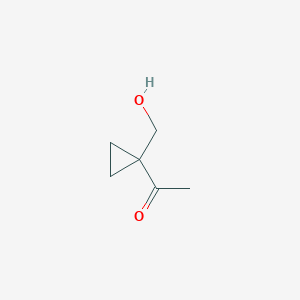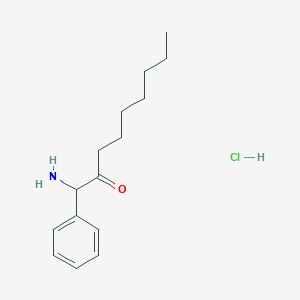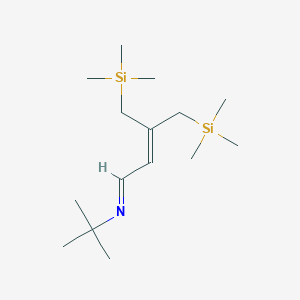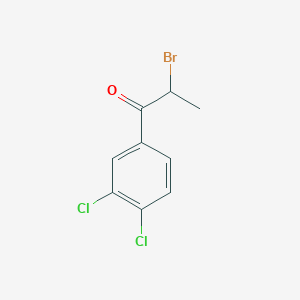![molecular formula C16H18N4O4S B125153 N-[2-[4-(acetylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide CAS No. 104838-12-2](/img/structure/B125153.png)
N-[2-[4-(acetylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[4-(acetylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide is a compound that falls within the broader category of N-arylpyrazinecarboxamides and thiazolecarboxylic acid derivatives. These compounds are of interest due to their varied electronic properties and their potential for forming diverse supramolecular structures through hydrogen bonding and other intermolecular forces. The specific compound is not directly studied in the provided papers, but insights can be drawn from related compounds that have been synthesized and analyzed.
Synthesis Analysis
The synthesis of related compounds, such as 4-Amino-1-methyl-3-n-propylpyrazole-5-carboxamide, involves multistep processes that include Claisen condensation, cyclization, methylation, hydrolysis, nitration, and reduction . Improvements in the synthesis process have been made by combining steps, such as methylation and hydrolysis, in a single reactor, which eliminates the need for intermediate isolation and purification . These methods highlight the potential synthetic routes that could be adapted for the synthesis of N-[2-[4-(acetylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide.
Molecular Structure Analysis
The molecular and supramolecular structures of N-arylpyrazinecarboxamides have been extensively studied, revealing a wide range of intermolecular forces, including hydrogen bonds and pi-pi stacking interactions . These interactions can lead to the formation of zero-, one-, or two-dimensional supramolecular structures, although three-dimensional aggregation has not been observed in the studied compounds . The molecular structure of N-[2-[4-(acetylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide would likely exhibit similar intermolecular forces, contributing to its potential supramolecular architecture.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds provide insights into the reactivity of the functional groups present in N-arylpyrazinecarboxamides and thiazolecarboxylic acid derivatives. For instance, acylation and methylation are common reactions used to modify these compounds . The presence of an acetylsulfamoyl group in the compound of interest suggests that it could undergo similar reactions, potentially leading to a variety of derivatives with different properties and applications.
Physical and Chemical Properties Analysis
While the physical and chemical properties of N-[2-[4-(acetylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide are not directly reported in the provided papers, the properties of similar compounds can be inferred. N-arylpyrazinecarboxamides exhibit varied behavior as hydrogen-bond donors and acceptors, which can significantly influence their solubility, melting points, and stability . The electronic properties of the substituents also play a crucial role in determining the overall properties of the compound. The acetylsulfamoyl and methyl groups in the compound of interest would contribute to its electronic characteristics and, consequently, its reactivity and physical properties.
Applications De Recherche Scientifique
Anticancer and Anti-5-Lipoxygenase Agents
N-[2-[4-(Acetylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide and its derivatives have been investigated for their potential as anticancer and anti-5-lipoxygenase agents. A study by Rahmouni et al. (2016) involved the synthesis of a novel series of pyrazolopyrimidines, which were screened for cytotoxic activities in cancer cell lines and for their 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).
Antimycobacterial Activity
Research on pyrazine derivatives, including N-phenylpyrazine-2-carboxamides, has revealed significant antimycobacterial activity. Zítko et al. (2015) designed and synthesized various anilides of pyrazinoic acids, demonstrating their activity against Mycobacterium tuberculosis with promising selectivity and no cytotoxicity in the HepG2 model (Zítko et al., 2015).
Endothelin Antagonism
N-Methyl-2-[4-(2-methylpropyl)phenyl]-3-(3-methoxy-5-methylpyrazin-2-ylsulfamoyl)benzamide, a compound related to N-[2-[4-(acetylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide, has been identified as a potent antagonist of the endothelin ETA receptor. Mortlock et al. (1997) highlighted its effectiveness in vivo, both intravenously and orally, with a prolonged duration of action (Mortlock et al., 1997).
NF-kappaB and AP-1 Gene Expression Inhibition
N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, another structurally related compound, has been investigated for its inhibition of transcription mediated by NF-kappaB and AP-1 transcription factors. Palanki et al. (2000) conducted structure-activity relationship studies on this compound, focusing on improving oral bioavailability and analyzing cell-based activity (Palanki et al., 2000).
Propriétés
IUPAC Name |
N-[2-[4-(acetylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-11-9-19-15(10-18-11)16(22)17-8-7-13-3-5-14(6-4-13)25(23,24)20-12(2)21/h3-6,9-10H,7-8H2,1-2H3,(H,17,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMCTFPPRDWMAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545695 |
Source


|
| Record name | N-{2-[4-(Acetylsulfamoyl)phenyl]ethyl}-5-methylpyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Des(cyclohexylaminocarbonyl)-N-acetyl Glipizide | |
CAS RN |
104838-12-2 |
Source


|
| Record name | N-{2-[4-(Acetylsulfamoyl)phenyl]ethyl}-5-methylpyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

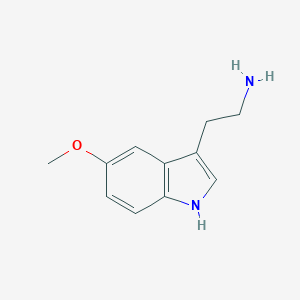
![7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B125071.png)
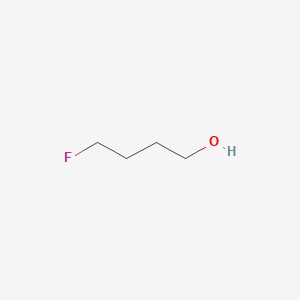
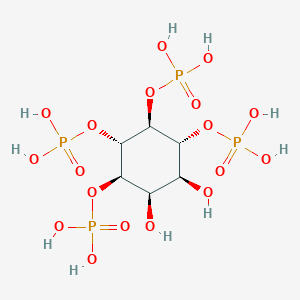
![2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile](/img/structure/B125084.png)
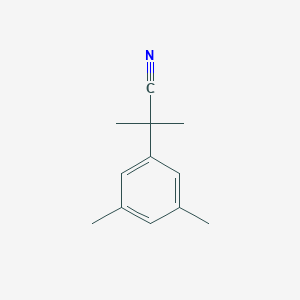
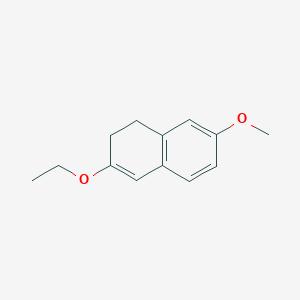
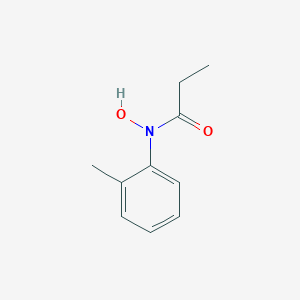
![N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B125098.png)
